![molecular formula C13H18ClNO6 B4916734 N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4916734.png)
N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenoxy group attached to an ethyl chain, which is further connected to a methoxyethanamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with methoxyethanamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-chlorophenoxy)ethyl)acetamide
- 2-(2-chlorophenoxy)ethyl benzoate
- 2-(2-chlorophenoxy)ethyl succinate
Uniqueness
N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of a phenoxy group and a methoxyethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced stability and solubility, which are advantageous in both research and industrial settings .
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.C2H2O4/c1-14-8-6-13-7-9-15-11-5-3-2-4-10(11)12;3-1(4)2(5)6/h2-5,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOPALOTXKJYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.